N-{2-[(phenoxyacetyl)amino]ethyl}benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(13-22-15-9-5-2-6-10-15)18-11-12-19-17(21)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKYCRILNIIOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Phenoxyacetyl Amino Ethyl Benzamide and Its Chemical Analogs
Established Reaction Pathways for the Construction of Amide Linkages
Traditional methods for forming amide bonds are characterized by their reliability and broad applicability, although they often require stoichiometric activating agents. These pathways can be designed as either linear or convergent sequences.
Classical Amide Coupling Reagents and Conditions
The most common approach to amide bond formation involves the condensation of a carboxylic acid and an amine. growingscience.com This process is not spontaneous and requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. One of the simplest methods is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, which is then reacted with an amine. growingscience.comgoogle.com
Beyond the acid chloride method, a vast number of "coupling reagents" have been developed to facilitate this transformation under milder conditions. nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are foundational examples. peptide.comresearchgate.net To improve reaction rates and minimize side reactions, such as the racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comresearchgate.net
More advanced coupling reagents, often based on uronium or phosphonium (B103445) salts, offer higher efficiency and are particularly useful in complex syntheses like peptide synthesis. researchgate.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their rapid reaction times and high yields. growingscience.com However, a significant drawback of these classical methods is the generation of stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns. nih.gov
Table 1: Common Classical Amide Coupling Reagents
| Reagent | Full Name | Typical Additive | Key Byproduct | Primary Application Context |
|---|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | Dicyclohexylurea (DCU) | Solution-phase synthesis; byproduct is poorly soluble. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Water-soluble urea | Aqueous or organic media; easy workup. nih.govresearchgate.net |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | DIPEA | Tetramethylurea | Peptide synthesis, difficult couplings; fast and efficient. growingscience.com |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | DIPEA | Tetramethylurea | Commonly used in peptide synthesis. researchgate.net |
Convergent and Linear Synthetic Strategies
The assembly of a molecule with multiple fragments like N-{2-[(phenoxyacetyl)amino]ethyl}benzamide can be approached through two primary strategies: linear and convergent synthesis. differencebetween.comchemistnotes.com
Table 2: Comparison of Linear and Convergent Synthetic Strategies
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Methodology | Step-by-step assembly in a single sequence (A → B → C → Product). chemistnotes.com | Independent synthesis of fragments followed by a final coupling step (A → B; C → D; B + D → Product). wikipedia.org |
| Overall Yield | Tends to be lower, as it's the product of all individual step yields. differencebetween.com | Generally higher, maximizing the preservation of material. chemistnotes.com |
| Efficiency | Less efficient for long sequences; a failure in an early step compromises the entire synthesis. fiveable.me | More efficient, allows for parallel work and easier purification of intermediates. fiveable.me |
| Flexibility | Less flexible; the synthetic route is rigid and sequential. | More flexible; allows for optimization of fragment syntheses independently. fiveable.me |
Novel and Emerging Synthetic Approaches
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods for amide bond formation, moving away from the reliance on stoichiometric coupling reagents.
Catalytic Methods in Amide Formation (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic approaches to amide synthesis are highly desirable as they reduce waste and increase efficiency. These methods can be broadly categorized into transition-metal catalysis and organocatalysis.
Transition metal catalysis offers powerful alternatives for constructing amide bonds. rsc.org Various metals, including manganese, palladium, and copper, have been used to catalyze the amidation of esters, alcohols, and aldehydes. rsc.orgacs.org For instance, manganese(I)-catalyzed methods have shown unprecedented scope for the direct synthesis of amides from a wide variety of esters and amines. acs.org Other advanced methods include the direct C-H oxygenation or amination of amides themselves, using transition metals to functionalize the molecule at a late stage. thieme-connect.comacs.org
Organocatalysis , which uses small organic molecules as catalysts, has also emerged as a powerful tool for amide bond formation. acs.org Boronic acid derivatives, for example, can catalyze the direct dehydrative condensation of carboxylic acids and amines under mild conditions, avoiding the need for pre-activation. rsc.org Other organocatalytic systems, such as those employing tropylium (B1234903) ions or rationally designed biomimetic catalysts, facilitate amide bond formation by activating the reactants through non-covalent interactions or transient covalent bonds. nsf.govnih.gov These methods represent a greener alternative to traditional coupling reagents. acs.org
Green Chemistry Principles Applied to the Synthesis of this compound and Derivatives
The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com In the context of synthesizing this compound, these principles can be applied in several ways:
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic and multicomponent reactions are prime examples of high atom economy. instituteofsustainabilitystudies.comispe.org
Use of Safer Solvents : Replacing hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as water, ethanol, or even solvent-free conditions. instituteofsustainabilitystudies.comjddhs.com
Catalysis over Stoichiometric Reagents : Employing catalytic methods (metal or organocatalysis) reduces the significant waste generated by traditional stoichiometric coupling reagents. jddhs.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure when possible to reduce energy consumption.
Biocatalysis : Using enzymes to catalyze amide bond formation offers high selectivity and operates in environmentally benign aqueous media. mdpi.com
By adopting these principles, the synthesis of the target compound and its analogs can be made more sustainable and environmentally friendly. mdpi.comnih.gov
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all components, are a highly efficient strategy for building molecular complexity. nih.govresearchgate.net The scaffold of this compound is well-suited for assembly via MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions. researchgate.netslideshare.net
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.gov This reaction is exceptionally powerful for rapidly creating peptide-like structures. mdpi.com A hypothetical Ugi synthesis of a close analog of the target compound could involve reacting benzaldehyde, ethylenediamine (B42938) (acting as the amine component), phenoxyacetic acid, and an appropriate isocyanide. The high convergence and atom economy of the Ugi reaction make it a prime tool for creating diverse chemical libraries for drug discovery. nih.gov
The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxyamide. nih.gov While it does not directly yield the target structure, it provides a rapid entry to highly functionalized amide-containing molecules that can be further modified. researchgate.netmdpi.com The Passerini reaction is valued for its ability to quickly generate three points of diversity from simple starting materials. nih.gov
Table 3: Hypothetical Ugi Reaction for an Analog Scaffold
| Component | Example Reactant | Role in Final Structure |
|---|---|---|
| Aldehyde | Benzaldehyde | Provides the benzoyl moiety and adjacent carbon. |
| Amine | Ethylenediamine | Forms the ethyl linker and one amide nitrogen. |
| Carboxylic Acid | Phenoxyacetic acid | Provides the phenoxyacetyl group. |
| Isocyanide | tert-Butyl isocyanide | Forms the second amide bond and incorporates its R-group. |
Solid-Phase Synthesis Techniques for Benzamide-Containing Scaffolds
Solid-phase synthesis offers a powerful and efficient platform for the construction of benzamide-containing molecular scaffolds, including this compound and its derivatives. This methodology facilitates the purification process, as excess reagents and by-products can be washed away from the resin-bound product.
One common strategy employs a resin functionalized with a suitable linker, such as the Rink amide resin, which is amenable to the attachment of an amino group that can be further elaborated. nih.gov For the synthesis of benzamide (B126) scaffolds, a protected amino acid or an amino alcohol can be anchored to the resin. Subsequent deprotection and coupling steps with various benzoic acid derivatives allow for the construction of the desired benzamide core.
A notable approach involves the use of a sulfonamide linker. researchgate.net In this method, a polystyrylsulfonyl chloride resin reacts with a primary amine to form a polymer-supported N-alkyl sulfonamide. This resin-bound amine can then be acylated with a benzoyl chloride. The final benzamide product is cleaved from the resin under radical conditions using reagents like TiCl4/Zn. This traceless cleavage strategy is advantageous as it does not leave a linker remnant on the final molecule. researchgate.net
The versatility of solid-phase synthesis has been demonstrated in the creation of libraries of complex benzamides. For instance, tris-benzamides designed as α-helix mimetics have been efficiently prepared on a solid support. nih.gov This synthesis involved iterative cycles of allyl ester removal, O→N acyl migration to form the amide bond, and O-alkylation. nih.gov Such techniques highlight the modular nature of solid-phase synthesis, which is highly applicable to the generation of diverse benzamide libraries.
| Resin Type | Linker Type | Key Reaction Steps | Cleavage Condition | Reference |
| Rink Amide MBHA | Acid-labile | Fmoc deprotection, Amide coupling (e.g., with HOBt/DIC) | Trifluoroacetic acid (TFA) | nih.gov |
| Polystyryl-sulfonyl chloride | Sulfonamide | Acylation, Radical cleavage | TiCl4/Zn | researchgate.net |
| Benzyl ester resin | Benzyl ester | Boc deprotection, Aminolysis | Hydrogen fluoride (B91410) (HF) | google.com |
Synthetic Strategies for Structurally Modified this compound Derivatives
The modular nature of this compound allows for systematic structural modifications at three key positions: the phenoxyacetyl moiety, the benzamide core, and the ethylene (B1197577) bridge. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.
Systematic Structural Variations within the Phenoxyacetyl Moiety
The phenoxyacetyl group offers a prime site for structural variation to modulate the properties of the parent compound. A general method for introducing this moiety involves the coupling of a substituted phenoxyacetic acid with the free amine of an N-(2-aminoethyl)benzamide precursor.
The synthesis of various phenoxyacetic acid analogs can be achieved through the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetate ester, followed by hydrolysis to the corresponding carboxylic acid. These substituted phenoxyacetic acids can then be activated to their corresponding acid chlorides, typically using thionyl chloride or oxalyl chloride, and subsequently reacted with the aminoethylbenzamide (B13878683) core.
Research on related 2-(phenoxyacetamido)benzamides has demonstrated the feasibility of introducing a wide range of substituents on the phenyl ring of the phenoxyacetyl group. nih.gov These substitutions can alter the electronic and steric properties of the molecule.
Table of Representative Phenoxyacetyl Moiety Modifications
| Substituent on Phenyl Ring | Reagents for Synthesis of Substituted Phenoxyacetic Acid | Coupling Agent |
|---|---|---|
| 4-Fluoro | 4-Fluorophenol, Ethyl bromoacetate, NaOH | Thionyl chloride |
| 4-Chloro | 4-Chlorophenol, Ethyl chloroacetate, K2CO3 | Oxalyl chloride |
| 4-Methyl | 4-Cresol, Ethyl bromoacetate, NaOH | HATU |
Modifications to the Benzamide Core Structure
The benzamide core is another key area for structural diversification. A common synthetic route involves the benzoylation of a protected ethylenediamine derivative, such as N-Boc-ethylenediamine. A variety of substituted benzoyl chlorides can be used in this step to introduce different functionalities onto the phenyl ring of the benzamide.
For example, the synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives starts with the reductive alkylation of a substituted aniline (B41778) with N-Boc-2-aminoacetaldehyde. nih.gov The resulting secondary amine is then benzoylated, followed by the removal of the Boc protecting group with acid to yield the final product. nih.gov This general strategy can be adapted for the synthesis of this compound analogs by replacing the aniline with a suitable precursor.
The introduction of substituents on the benzamide ring can significantly influence the biological activity of the resulting compounds. A range of commercially available or synthetically accessible substituted benzoic acids can be converted to their acid chlorides and used in the coupling step.
Table of Benzamide Core Modifications
| Substituent on Benzamide Ring | Starting Material (Substituted Benzoic Acid) | Activation Method |
|---|---|---|
| 4-Chloro | 4-Chlorobenzoic acid | Thionyl chloride |
| 4-Nitro | 4-Nitrobenzoic acid | Oxalyl chloride |
| 4-Amino | 4-Aminobenzoic acid (requires protection) | EDC/HOBt |
Derivatization at the Ethylene Bridge
The ethylene bridge connecting the phenoxyacetylamino and benzamide moieties can also be a target for structural modification. Introducing substituents on the ethylene backbone can alter the conformational flexibility and polarity of the molecule.
A synthetic approach to such derivatives could involve starting with a substituted 1,2-diaminoethane. For instance, using a chiral diamine would allow for the synthesis of stereochemically defined analogs. The differential protection of the two amino groups of the substituted diamine is a critical step. One amino group would be acylated with the desired substituted benzoyl chloride, while the other would be coupled with the chosen phenoxyacetic acid derivative.
The synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs provides a relevant example, where a glycine-like amino acid is used as a linker. nih.gov This suggests that alpha-amino acids could be used in place of ethylenediamine to introduce a carboxyl group or other functionalities on the bridge. The synthesis would involve coupling a substituted benzoic acid to the amino acid, followed by coupling the carboxylic acid of the resulting intermediate with a substituted amine. nih.gov
Table of Potential Ethylene Bridge Derivatizations
| Modification | Starting Diamine/Amino Acid | Key Synthetic Step |
|---|---|---|
| Methyl substituent | 1,2-Diaminopropane | Orthogonal protection of the two amino groups |
| Phenyl substituent | 1,2-Diphenyl-1,2-ethanediamine | Stereoselective synthesis |
| Carboxyl group | Aspartic or Glutamic acid | Protection of side-chain carboxyl group |
Advanced Spectroscopic and Crystallographic Investigations of N 2 Phenoxyacetyl Amino Ethyl Benzamide and Its Structural Congeners
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure and conformation of molecules in solution. For N-{2-[(phenoxyacetyl)amino]ethyl}benzamide, NMR studies confirm the connectivity of the phenoxyacetyl, ethylenediamine (B42938), and benzoyl fragments. The chemical shifts of proton (¹H) and carbon (¹³C) nuclei provide initial information about their local electronic environments.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on typical shifts for similar functional groups.
| Atom Position | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |
| Benzoyl-NH | 8.2 - 8.6 | - |
| Phenoxyacetyl-NH | 7.9 - 8.3 | - |
| Benzoyl-Aryl H | 7.8 - 8.0 (ortho), 7.4 - 7.6 (meta, para) | 127 - 135 |
| Phenoxy-Aryl H | 6.9 - 7.3 | 115 - 160 |
| -O-CH₂- | 4.5 - 4.7 | 67 - 70 |
| -NH-CH₂-CH₂-NH- | 3.5 - 3.8 | 39 - 42 |
| Benzoyl C=O | - | 167 - 170 |
| Phenoxyacetyl C=O | - | 168 - 171 |
2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) in Elucidating Complex Structures
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals in complex molecules like this compound, especially where signal overlap occurs. walisongo.ac.idlibretexts.org
Correlation Spectroscopy (COSY): This homonuclear technique reveals scalar couplings between protons, typically over two to three bonds. A COSY spectrum would be used to trace the connectivity within the ethyl group (-CH₂-CH₂) and within the aromatic rings, confirming the coupling patterns of the protons. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC) or HMQC: These experiments correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), such as the methylene (B1212753) carbons to their respective methylene protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation of the molecule in solution by revealing through-space proximities, for example, between protons on the phenoxy group and the adjacent methylene protons.
The two amide linkages (C-N bonds) within this compound are not freely rotating at room temperature. azom.comnanalysis.com This restricted rotation is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the C-N bond partial double-bond character. azom.comacs.org This phenomenon can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were rapid, a process known as fluxionality. nih.gov
Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to quantify the energy barrier to this rotation. acs.orgnih.gov As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. nanalysis.com By analyzing the changes in the lineshape with temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net For typical secondary amides, these barriers are in the range of 12-18 kcal/mol. nih.gov
Table 2: Typical Rotational Energy Barriers in Amide-Containing Molecules
| Amide Type | Compound Example | Rotational Barrier (ΔG‡ or ΔH‡) |
|---|---|---|
| Secondary Amide | (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 kcal/mol nih.gov |
| Pyridine Carboxamide | Nicotinamide | ~19.5 kcal/mol (ΔH‡) acs.org |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
The crystal packing of this compound is governed by a network of non-covalent interactions. XRD analysis is critical for characterizing these interactions, which dictate the crystal's stability and properties. rsc.org
Hydrogen Bonding: The molecule contains two secondary amide N-H groups, which act as hydrogen bond donors, and three carbonyl oxygen atoms (two amide, one ether), which act as hydrogen bond acceptors. XRD studies on related benzamides and amides consistently show the formation of strong N-H···O=C hydrogen bonds that link molecules into chains, ribbons, or more complex networks. mdpi.comresearchgate.net Intramolecular hydrogen bonds are also possible, which would influence the molecule's conformation. mdpi.com
Other Interactions: C-H···O and C-H···π interactions, though weaker than classical hydrogen bonds, also play a role in stabilizing the crystal structure. nuph.edu.ua Hirshfeld surface analysis is a computational tool often used alongside XRD data to visualize and quantify the contributions of these various intermolecular contacts. nuph.edu.uarsc.org
Table 3: Common Intermolecular Interaction Geometries in Benzamide (B126) Crystal Structures
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|
| Amide-Amide H-Bond | N-H···O=C | N···O: ~2.9 - 3.1 | ~140 - 170 mdpi.comresearchgate.net |
| Sulfonamide-Amide H-Bond | N-H···O=C | N···O: ~1.8 - 2.1 (H···O) | ~138 - 142 mdpi.com |
Polymorphism and Cocrystal Formation Studies
Polymorphism: This is the ability of a compound to crystallize in multiple distinct crystal structures, known as polymorphs. ijsra.net These different forms arise from variations in molecular conformation or intermolecular packing and can have different physicochemical properties. rsc.org Benzamide itself, a parent structure, is famously one of the first molecules for which polymorphism was reported. nih.gov Given the conformational flexibility of this compound, it is a strong candidate for exhibiting polymorphism. Screening for polymorphs is often done by crystallization from various solvents or under different temperature conditions. rsc.org
Cocrystal Formation: Cocrystals are multi-component crystals where the components are neutral molecules held together by non-covalent interactions, typically hydrogen bonding. ijsra.netnih.gov this compound, with its multiple hydrogen bond donors and acceptors, could potentially form cocrystals with other molecules (coformers) such as carboxylic acids or other amides. acs.org The formation of cocrystals can be a strategy to modify the physical properties of a substance. Studies on related benzamides have shown that successful cocrystallization often depends on strengthening intermolecular interactions, such as those between an acid and an amide. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Network Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the hydrogen-bonding network within a molecule. nih.govacs.org The spectra exhibit characteristic bands corresponding to the vibrational modes of specific bonds or groups.
For this compound, the most informative regions of the vibrational spectra include:
N-H Stretching: The stretching vibrations of the two N-H groups typically appear in the region of 3200-3400 cm⁻¹. The exact position, intensity, and shape of this band are highly sensitive to hydrogen bonding; a shift to lower wavenumbers (red-shift) and broadening of the peak indicates stronger H-bond formation. nih.govindexcopernicus.com
Amide Bands: Amides display several characteristic bands:
Amide I: Found between 1630-1680 cm⁻¹, this band is primarily due to the C=O stretching vibration. acs.orgnih.gov Its position is sensitive to hydrogen bonding at the carbonyl oxygen. acs.orgnih.gov
Amide II: Located around 1510-1570 cm⁻¹, this band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. acs.org
Amide III: This complex vibration, appearing in the 1250-1350 cm⁻¹ range, involves C-N stretching and N-H bending. acs.org
Other Vibrations: Other key peaks include the C-O-C ether stretching vibrations (~1250 cm⁻¹ and ~1050 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching modes for both aromatic and aliphatic groups. core.ac.ukmdpi.com
By comparing the experimental FT-IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. nih.govcore.ac.uk This comparison also allows for the analysis of intermolecular interactions, as the formation of hydrogen bonds in the solid state causes predictable shifts in the vibrational frequencies of the involved functional groups compared to the calculated spectrum of an isolated molecule. nih.gov
Table 4: Characteristic Vibrational Frequencies (FT-IR/Raman) for this compound Note: Values are typical ranges and can be influenced by molecular environment and hydrogen bonding.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amide | N-H Stretch | 3200 - 3400 nih.govindexcopernicus.com |
| Secondary Amide | Amide I (C=O Stretch) | 1630 - 1680 acs.org |
| Secondary Amide | Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 acs.org |
| Benzene (B151609) Ring | C=C Stretch | 1450 - 1600 mdpi.com |
| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 mdpi.com |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Chiral Analogs
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for investigating the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. The resulting spectra provide unique fingerprints related to the molecule's absolute configuration and conformation in solution.
The benzamide group is a well-established and reliable chromophore for stereochemical studies using CD spectroscopy. lookchem.com Its utility stems from its well-defined geometry and conformational properties, which allow for dependable assignments of absolute configuration, often through the exciton (B1674681) chirality method. lookchem.com This method is particularly powerful when two or more chromophores are present in a molecule, as their spatial arrangement leads to characteristic CD signals.
In the absence of direct studies on this compound analogs, the stereochemical analysis of other chiral benzamide derivatives provides a clear blueprint for how such an investigation would proceed. For instance, a study on the four optical isomers of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide demonstrated the power of spectroscopic methods in determining their absolute configurations. nih.gov The distinct stereoisomers were prepared from optically active precursors, and their individual chiroptical properties would be key to their unambiguous identification. nih.gov
The general approach involves synthesizing the chiral analogs and then measuring their CD and/or ORD spectra. A correlation is then established between the sign of the Cotton effect observed in the spectrum and the absolute configuration of the chiral center(s). rsc.org For example, in a series of (2R)-halogenoalkanes, a clear correlation was found between their absolute configuration and the sign of the Cotton effect in their CD and ORD curves. rsc.org
Furthermore, the solvent can play a crucial role in the observed CD spectra, as it can influence the conformational equilibrium of the molecule. Studies on N-thiobenzoyl-L-α-amino-acids have shown that the CD curves can be significantly solvent-dependent, reflecting an equilibrium between solvated and non-solvated species. rsc.org This highlights the importance of carefully selecting and reporting the solvent used in any chiroptical study.
Detailed Research Findings:
To illustrate the application of these principles, consider the research on various benzamide derivatives and related structures. The benzamide chromophore is frequently used as a "Cottonogenic derivative" for primary amines in stereochemical analysis by CD. lookchem.com This means that even if the original amine is not strongly chromophoric, converting it to a benzamide introduces a group whose CD spectrum is sensitive to the stereochemistry of the parent molecule.
In a practical example involving different but structurally relevant compounds, the absolute configurations of four optical isomers of a complex benzamide derivative were successfully determined using spectroscopic techniques. nih.gov The synthesis of these isomers, including (2S,4S), (2S,4R), (2R,4S), and (2R,4R) configurations, allowed for a systematic investigation of their structure-activity relationships, where the stereochemistry was found to be critical for biological function. nih.gov
The table below summarizes hypothetical CD spectral data for a chiral analog of this compound, based on typical values observed for benzamide-containing compounds. This data illustrates how CD spectroscopy can distinguish between enantiomers.
| Compound Name | Stereoisomer | Solvent | λmax (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] |
| (R)-N-{2-[(phenoxyacetyl)amino]-1-methylethyl}benzamide | (R) | Methanol | 225 | +15,000 |
| (S)-N-{2-[(phenoxyacetyl)amino]-1-methylethyl}benzamide | (S) | Methanol | 225 | -15,000 |
| (R)-N-{2-[(phenoxyacetyl)amino]-1-phenylethyl}benzamide | (R) | Acetonitrile | 230 | +25,000 |
| (S)-N-{2-[(phenoxyacetyl)amino]-1-phenylethyl}benzamide | (S) | Acetonitrile | 230 | -25,000 |
Note: The data in this table is illustrative and based on typical findings for benzamide chromophores, not on experimentally verified results for these specific compounds.
The sign of the Cotton effect at a specific wavelength (λmax) is directly correlated with the absolute configuration of the chiral center. As shown in the hypothetical data, the (R) and (S) enantiomers exhibit mirror-image CD spectra, a fundamental principle of chiroptical spectroscopy.
Theoretical and Computational Chemistry Studies of N 2 Phenoxyacetyl Amino Ethyl Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations offer a microscopic view of the electronic characteristics of N-{2-[(phenoxyacetyl)amino]ethyl}benzamide, elucidating its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G basis set or higher, are utilized to determine key structural parameters. rjptonline.orgrjptonline.org These calculations provide the total energy of the molecule in its ground state and can predict bond lengths, bond angles, and dihedral angles.
The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation. For instance, the planarity of the benzamide (B126) group and the phenoxyacetyl moiety, as well as the rotational freedom around the ethylenediamine (B42938) linker, are critical aspects determined through geometry optimization. rjptonline.org The calculated geometric parameters for the amide groups and aromatic rings are expected to be in good agreement with those observed in related crystal structures. researchgate.net
Representative Data of DFT Optimized Geometry Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (benzamide) | 1.24 | - | - |
| C-N (benzamide) | 1.36 | - | - |
| N-H (benzamide) | 1.01 | - | - |
| O-C-N (benzamide) | - | 122.5 | - |
| C-N-C (amide link) | 1.45 | 121.8 | - |
| C=O (phenoxyacetyl) | 1.23 | - | - |
| C-N (phenoxyacetyl) | 1.35 | - | - |
| O-C-N (phenoxyacetyl) | - | 123.0 | - |
| C-O-C (ether) | 1.37 | 118.0 | - |
| Phenyl Ring C-C | ~1.39 | ~120 | - |
| Benzamide-Ethyl Dihedral | - | - | Variable |
| Ethyl-Phenoxyacetyl Dihedral | - | - | Variable |
Note: The values in this table are illustrative and based on typical parameters for similar functional groups found in related structures from computational studies. rjptonline.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. scispace.com The MEP is plotted onto the electron density surface, with different colors representing varying potential values.
For this compound, the MEP map would reveal regions of negative potential (typically shown in red) concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl and amide groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically in blue) are expected around the hydrogen atoms, particularly the amide N-H protons, indicating sites for nucleophilic attack. The phenyl rings would exhibit a mix of potentials, with the π-electron clouds creating a region of slight negative potential above and below the plane of the rings. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of many compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scispace.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, DFT calculations can predict the energies of these orbitals. researchgate.net
The spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactivity. It is anticipated that the HOMO would be localized primarily on the electron-rich phenoxy group and the benzamide ring, while the LUMO would be distributed over the carbonyl groups and the aromatic rings, indicating the likely sites for electron donation and acceptance, respectively.
Illustrative FMO Energy Values
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.0 |
| HOMO-LUMO Gap (ΔE) | 5.5 |
Note: These energy values are representative examples for a molecule with similar functional groups, as determined by DFT calculations. researchgate.net
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide a static picture of a single, optimized conformation, molecules in reality are flexible and exist as an ensemble of different conformations. Conformational analysis explores this dynamic nature.
Potential Energy Surface (PES) Mapping and Conformational Landscapes
Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its dihedral angles and calculating the energy at each point. uni-muenchen.dereadthedocs.io This allows for the mapping of the conformational landscape and the identification of low-energy conformers and the energy barriers between them. q-chem.comjoaquinbarroso.com
For this compound, the key flexible bonds are within the ethylenediamine linker. A relaxed PES scan, where the geometry is optimized at each step of the dihedral angle rotation, would reveal the preferred orientations of the benzamide and phenoxyacetyl groups relative to each other. researchgate.net The results would likely show several local energy minima corresponding to different stable conformations, stabilized by intramolecular hydrogen bonds or favorable steric arrangements.
Molecular Dynamics Trajectories for Time-Dependent Conformational Behavior
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion by solving Newton's equations of motion for the atoms in the system. nih.govyoutube.com An MD simulation of this compound, typically performed in a solvent environment to mimic physiological conditions, would generate a trajectory of the molecule's conformational changes over time. nih.govrsc.org
Analysis of the MD trajectory can reveal the most populated conformational states, the timescale of transitions between them, and the nature of the molecule's interactions with its environment. This information is crucial for understanding how the molecule might bind to a biological target, as the accessible conformations will dictate its ability to fit into a binding site. The simulation can also highlight the flexibility of different parts of the molecule, with the ethylenediamine linker expected to show the most significant conformational fluctuations.
Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. Techniques such as Density Functional Theory (DFT) have become standard for accurately forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies. nih.govd-nb.info
Recent advancements in predictive modeling also incorporate machine learning and artificial intelligence. nih.gov Message passing neural networks (MPNNs), for instance, can be trained on large datasets of molecular structures and their corresponding spectra to predict chemical shifts for novel compounds with high accuracy, sometimes without needing explicit atomic-level annotations. nih.govgithub.com
For this compound, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), can be employed to determine the optimized molecular geometry in a simulated solvent environment. nih.govresearchgate.net From this optimized structure, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are then compared with experimental data to confirm the compound's structure. A strong correlation between the predicted and experimental values validates the computational model. nih.govresearchgate.net
Similarly, the vibrational frequencies corresponding to the fundamental modes of vibration can be computed. These theoretical frequencies help in the assignment of the absorption bands observed in the experimental infrared (IR) spectrum. For instance, the characteristic stretching frequencies of the C=O (carbonyl) and N-H (amine/amide) groups can be precisely predicted.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These values are hypothetical and representative of what would be obtained from DFT calculations. Actual experimental values may vary.)
| Atom Position | Predicted Chemical Shift (ppm) |
| Benzamide Aromatic Protons | 7.5 - 7.9 |
| Phenoxy Aromatic Protons | 6.9 - 7.4 |
| Amide N-H (Benzamide) | 8.2 |
| Amide N-H (Phenoxyacetyl) | 8.5 |
| O-CH₂ (Phenoxy) | 4.6 |
| N-CH₂ (Ethyl) | 3.6 |
| N-CH₂ (Ethyl) | 3.5 |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These values are hypothetical and representative of what would be obtained from DFT calculations. Actual experimental values may vary.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Benzamide) | Stretching | 1665 |
| C=O (Phenoxyacetyl) | Stretching | 1685 |
| N-H (Amide) | Stretching | 3300 - 3350 |
| C-O-C (Ether) | Asymmetric Stretching | 1240 |
| Aromatic C-H | Stretching | 3050 - 3100 |
In Silico Design Principles for this compound Scaffolds and Analogs
The in silico design of analogs based on the this compound scaffold is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and reduce potential toxicity. This process leverages computational tools to guide the rational modification of the lead compound. nih.gov
One primary approach is structure-activity relationship (SAR) studies, which can be significantly accelerated with computational methods. researchgate.net By systematically modifying different parts of the this compound molecule in silico—such as the benzamide ring, the phenoxy group, or the ethylenediamine linker—researchers can predict how these changes will affect the molecule's interaction with a biological target. For example, substituting the aromatic rings with various electron-donating or electron-withdrawing groups can alter the electronic properties and binding affinities of the molecule. researchgate.netnih.gov
Molecular docking simulations are a cornerstone of in silico design. These simulations predict the preferred orientation of a ligand when bound to a receptor, allowing for the evaluation of binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net For this compound analogs, docking studies can help prioritize which derivatives are most likely to be active, thus saving significant time and resources in the synthesis and screening phases. mdpi.com
Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models can provide predictive insights. excli.de By correlating the structural or physicochemical properties of a series of analogs with their biological activities, a mathematical model is built. This model can then be used to predict the activity of novel, unsynthesized compounds, guiding the design towards more potent derivatives.
The design principles for new scaffolds may also involve replacing core structural motifs with bioisosteres to improve properties like solubility or metabolic stability. For instance, in related benzamide structures, replacing a triazole ring with a glycine-like amino acid has been shown to improve both potency and water solubility. nih.gov Similarly, the phenoxyacetyl group in this compound could be replaced with other moieties to explore new chemical space and optimize biological function. The combination of chemical synthesis, experimental assays, and computer-aided drug design is a powerful strategy for developing novel therapeutic agents from promising scaffolds. excli.de
Chemical Reactivity, Transformation, and Mechanistic Studies of N 2 Phenoxyacetyl Amino Ethyl Benzamide
Hydrolytic Stability and Chemical Degradation Pathways of Amide Linkages
Amide bonds are known for their significant stability, a characteristic crucial for their role in biological systems like peptides and proteins. Consequently, the hydrolysis of amides is typically slow and requires forceful conditions, such as prolonged heating in the presence of strong acids or bases. byjus.comlibretexts.orgmasterorganicchemistry.com The N-{2-[(phenoxyacetyl)amino]ethyl}benzamide molecule contains two secondary amide linkages, both of which are expected to resist hydrolysis under neutral conditions. byjus.com
Acid-Catalyzed Hydrolysis Under strong acidic conditions (e.g., refluxing with H₂SO₄ or HCl), the amide bonds will undergo hydrolysis. The generally accepted mechanism begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers facilitate the conversion of the amino group into a good leaving group (R-NH₃⁺), which is then expelled to form the carboxylic acid. byjus.comyoutube.com This reaction is considered essentially irreversible because the resulting amine is protonated to its non-nucleophilic ammonium (B1175870) salt form, preventing the reverse reaction. masterorganicchemistry.comyoutube.com Cleavage of this compound under these conditions would ultimately yield benzoic acid, phenoxyacetic acid, and ethylenediammonium salt.
Base-Catalyzed Hydrolysis In the presence of a strong boiling aqueous base, such as sodium hydroxide (B78521), amide hydrolysis occurs via nucleophilic acyl substitution. The hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. byjus.comchemistrysteps.com The expulsion of the amide anion (R₂N⁻) is energetically unfavorable as it is a very poor leaving group. chemistrysteps.com The reaction is driven forward by heating and the subsequent irreversible acid-base reaction where the newly formed carboxylic acid protonates the strongly basic amide anion. chemistrysteps.com This process would decompose this compound into sodium benzoate, sodium phenoxyacetate, and ethylenediamine (B42938). chemguide.co.uk
Given the similar electronic nature of the two amide bonds in the molecule, achieving selective hydrolysis of one amide over the other would be a significant challenge.
| Condition | Reagents | General Mechanism | Products from this compound |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl), Heat | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of protonated amine | Benzoic Acid, Phenoxyacetic Acid, Ethylenediammonium Salt |
| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | 1. Nucleophilic attack by OH⁻ 2. Elimination of amide anion 3. Deprotonation of carboxylic acid | Sodium Benzoate, Sodium Phenoxyacetate, Ethylenediamine |
Reactions at the Benzamide (B126) and Phenoxyacetyl Moieties (e.g., Electrophilic/Nucleophilic Substitutions on Aromatic Rings, Functional Group Interconversions)
The reactivity of the molecule is further defined by its two distinct aromatic rings, which exhibit different susceptibilities to substitution reactions, and the potential for interconversion of its amide groups.
Electrophilic Aromatic Substitution The outcome of electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts acylation) is dictated by the directing effects of the substituents on each ring. wikipedia.org
Benzamide Ring : The benzamide portion features a -CONH- group attached to the ring. This group is deactivating and a meta-director. libretexts.org The carbonyl group withdraws electron density from the ring by resonance, which deactivates the ortho and para positions, making the meta position the most favorable site for electrophilic attack. libretexts.orgchegg.com
Phenoxyacetyl Ring : The phenoxy group (-O-Ar) is an activating, ortho, para-directing substituent. organicchemistrytutor.com The lone pairs on the ether oxygen donate electron density into the ring via resonance, increasing the nucleophilicity of the ortho and para positions and stabilizing the cationic intermediate formed during substitution. youtube.com
Therefore, electrophilic substitution on this compound is predicted to occur selectively on the activated phenoxy ring, primarily at the para position due to reduced steric hindrance compared to the ortho positions.
| Aromatic Moiety | Substituent | Effect on Reactivity | Directing Influence | Predicted Site of Substitution |
|---|---|---|---|---|
| Benzamide | -CONH-R | Deactivating | Meta | Meta position of the benzoyl ring |
| Phenoxyacetyl | -O-CH₂- | Activating | Ortho, Para | Para position of the phenoxy ring |
Nucleophilic Aromatic Substitution Nucleophilic aromatic substitution typically requires an aromatic ring substituted with at least one powerful electron-withdrawing group, which is not the case for either ring in this molecule. wikipedia.org Therefore, this reaction is unlikely under standard conditions. However, substitution of the phenoxy group could potentially be achieved through transition-metal-catalyzed cross-coupling reactions, such as an Ullmann condensation, which can form bis-aryl ethers in the presence of a copper catalyst. wikipedia.orgacs.org
Functional Group Interconversions The most significant functional group interconversion for this molecule is the reduction of its two secondary amide groups. Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents. chemistrysteps.com
Reduction to Amines : A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce both amide carbonyls completely to methylenes. chemistrysteps.commasterorganicchemistry.com This transformation would convert this compound into the corresponding diamine, N-benzyl-N'-(2-phenoxyethyl)ethane-1,2-diamine.
Catalytic Reduction : Modern synthetic methods offer more chemoselective options for amide reduction. Hydrosilylation using various silanes in the presence of transition metal catalysts (e.g., iridium, cobalt) can effectively reduce secondary amides to secondary amines under milder conditions, offering greater tolerance for other functional groups. organic-chemistry.orgrsc.orgacs.org
| Reagent(s) | Product | Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄), then H₂O workup | N-benzyl-N'-(2-phenoxyethyl)ethane-1,2-diamine | Strong, non-selective |
| Diethylsilane, [Ir(COE)₂Cl]₂ | N-benzyl-N'-(2-phenoxyethyl)ethane-1,2-diamine | Mild, catalytic acs.org |
| PMHS, NNN-Cobalt Complex | N-benzyl-N'-(2-phenoxyethyl)ethane-1,2-diamine | Mild, catalytic rsc.org |
Exploration of this compound as a Precursor or Building Block in Complex Organic Synthesis
Integration into Multicomponent Reactions (MCRs) as a Defined Substrate
The intact this compound molecule, with its stable amide linkages, is not an ideal substrate for common multicomponent reactions (MCRs) that typically require reactive functional groups like primary amines or isocyanides. However, it could serve as a masked precursor. For instance, complete hydrolysis (as described in section 5.1) would liberate ethylenediamine. wikipedia.org Ethylenediamine is a well-known building block that can readily participate as the amine component in various MCRs, such as the Ugi or Passerini reactions, to rapidly generate complex molecular scaffolds.
Role as a Ligand or Scaffold in Metal-Catalyzed Reactions or Organocatalysis
The structure of this compound is highly suited for applications in coordination chemistry. The ethylenediamine backbone is a classic bidentate chelating unit. wikipedia.orgfiveable.me The molecule possesses multiple potential donor atoms: the two amide nitrogen atoms, the two carbonyl oxygen atoms, and the ether oxygen atom. This allows it to act as a versatile multidentate ligand.
Depending on the metal center and reaction conditions, it could coordinate in several ways:
Bidentate (N,N') : Using the two nitrogen atoms of the ethylenediamine backbone to form a stable five-membered chelate ring, a common motif in coordination complexes. rsc.orgmdpi.com
Tridentate (O,N,N') : Involving one of the carbonyl oxygens in addition to the two nitrogens.
Tetradentate (O,N,N',O) : Coordination through both carbonyl oxygens and both nitrogens, potentially encapsulating a metal ion.
The resulting metal complexes could find applications in catalysis. The chiral environment that would be created upon coordination could be exploited in asymmetric catalysis. The N,N'-diacyl ethylenediamine framework is a known structural motif in the design of chelating agents and ligands. sciforum.net
| Potential Donor Atoms | Possible Coordination Mode | Resulting Chelate Ring Size(s) |
|---|---|---|
| N₁, N₂ | Bidentate | 5-membered |
| O₁(carbonyl), N₁, N₂ | Tridentate | 5- and 6-membered |
| O₁(carbonyl), N₁, N₂, O₂(carbonyl) | Tetradentate | Two 5- and one 7-membered, or other conformations |
Investigation of Reaction Mechanisms for Its Formation or Chemical Transformations
The most direct and logical synthetic route to this compound is a sequential acylation of ethylenediamine. The mechanism involves two successive nucleophilic acyl substitutions.
Proposed Synthesis Mechanism:
Mono-acylation : Ethylenediamine is treated with one equivalent of benzoyl chloride. One of the highly nucleophilic primary amine groups attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield N-(2-aminoethyl)benzamide. This step must be carefully controlled to minimize the formation of the double-benzoylated side product.
Di-acylation : The resulting primary amine of N-(2-aminoethyl)benzamide is then acylated with phenoxyacetyl chloride. The mechanism is identical: the remaining primary amine attacks the carbonyl carbon of phenoxyacetyl chloride, leading to a second tetrahedral intermediate and subsequent elimination of chloride.
Academic Applications of N 2 Phenoxyacetyl Amino Ethyl Benzamide in Chemical Science Research
Application as a Model Compound for Fundamental Amide Chemistry Research
The amide functional group is one of the most important in organic chemistry and biochemistry, forming the backbone of proteins. The unique properties of the amide bond, such as its planarity, high rotational barrier, and hydrogen-bonding capabilities, are central topics in fundamental chemical research. masterorganicchemistry.com N-{2-[(phenoxyacetyl)amino]ethyl}benzamide, possessing two distinct amide moieties, serves as an excellent model compound for in-depth studies of amide chemistry.
Researchers can utilize this compound to investigate intramolecular interactions between two amide groups when they are separated by a flexible linker. The ethylenediamine (B42938) bridge allows for conformational flexibility, enabling studies on how proximity and orientation affect the electronic and structural properties of the amide bonds. Key areas of fundamental research involving this compound could include:
Resonance and Rotational Barriers: Detailed NMR spectroscopy studies can elucidate the degree of C-N bond double bond character and the energy barriers to rotation around the amide bonds.
Hydrogen Bonding: The presence of two N-H protons (donors) and two carbonyl oxygens (acceptors) allows for the study of both intramolecular and intermolecular hydrogen bonding, which dictates the compound's conformation and packing in the solid state.
Acidity and Basicity: While amides are generally considered neutral, their N-H protons can be deprotonated under strong basic conditions, and the carbonyl oxygen can be protonated in strong acid. The presence of two amide groups in this compound provides a platform to study the electronic effects of one amide group on the pKa of the other. masterorganicchemistry.com
Utilization in the Development of Novel Synthetic Methodologies
The synthesis of amides is a cornerstone of organic synthesis, with wide applications in the pharmaceutical and materials industries. nanobioletters.com this compound can be employed as a test substrate for the development and optimization of new synthetic methodologies, particularly for amide bond formation.
The synthesis of this diamide (B1670390) itself presents a challenge that can be used to evaluate the efficacy of different synthetic strategies. A common approach involves the sequential acylation of ethylenediamine. This process requires careful control of reaction conditions to achieve selective mono-acylation before the second acylation is performed.
Table 1: Potential Synthetic Routes and Reagents for Evaluation
| Step | Reaction Type | Reagents to be Tested | Purpose of Evaluation |
|---|---|---|---|
| 1 | Mono-acylation of Ethylenediamine | Benzoyl chloride, Phenoxyacetyl chloride | Testing selectivity under Schotten-Baumann conditions. masterorganicchemistry.com |
| 2 | Amide Coupling | DCC, EDC, HATU, COMU | Evaluating the efficiency and mildness of modern coupling reagents for forming the second amide bond. masterorganicchemistry.com |
| 3 | One-Pot Synthesis | Isatoic anhydride (B1165640) and an amine | Exploring novel one-pot procedures to construct complex benzamides. gla.ac.uk |
By using this compound as a target, chemists can compare the yields, purity, and reaction times of new coupling reagents or catalytic systems against established methods. nih.govnih.govresearchgate.net Its structure is complex enough to reveal limitations in a new method, such as low yields or side reactions, that might not be apparent with simpler substrates.
Exploration in Supramolecular Chemistry for Non-Covalent Assemblies and Crystal Engineering
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties based on an understanding of these interactions. mdpi.com
This compound is an ideal candidate for such studies due to its rich array of hydrogen bond donors (two N-H groups) and acceptors (two C=O groups and one ether oxygen). These features can be exploited to form predictable and robust supramolecular assemblies.
Hydrogen-Bonded Networks: The molecule can form one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks through N-H···O hydrogen bonds. The interplay between the two amide groups can lead to the formation of specific, repeating patterns known as supramolecular synthons. researchgate.net
Self-Assembly: In solution, the compound could potentially self-assemble into higher-order structures like gels or liquid crystals, a property observed in other N-(1,3-thiazol-2-yl)benzamide derivatives. mdpi.com
Host-Guest Chemistry: The flexible nature of the molecule might allow it to adopt conformations that create binding pockets, enabling it to act as a host for small guest molecules.
The study of how this compound assembles in the solid state provides valuable insights into the principles of molecular recognition and crystal engineering. researchgate.net
Role in Crystallization Studies for Cocrystal or Polymorph Research
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and cocrystallization, the formation of a crystalline structure containing two or more different molecules in the same lattice, are of immense interest, particularly in the pharmaceutical industry. mdpi.comgoogle.com Different polymorphs or cocrystals can have different physical properties.
This compound is a prime candidate for polymorphism and cocrystal screening. Its conformational flexibility and multiple hydrogen bonding sites increase the likelihood of it adopting different packing arrangements in the solid state (polymorphism).
Furthermore, it can be combined with other molecules, known as "coformers," to create cocrystals. researchgate.net The amide groups are particularly effective at forming reliable hydrogen bonds with coformers that contain complementary functional groups, such as carboxylic acids or other amides. epo.org
Table 2: Potential Coformers for Cocrystal Research with this compound
| Coformer Class | Example Coformer | Target Supramolecular Synthon |
|---|---|---|
| Carboxylic Acids | Benzoic Acid | Amide-Acid Heterosynthon |
| Amides | Nicotinamide, Benzamide (B126) | Amide-Amide Homosynthon/Heterosynthon |
Screening for new solid forms of this compound would not only be a valuable academic exercise but could also lead to the discovery of new materials with unique properties.
Contribution to Chemical Education and Advanced Organic Chemistry Research Training
In an educational context, this compound serves as an excellent subject for advanced organic chemistry laboratory courses and research projects. Its preparation and characterization encompass a wide range of essential practical skills and theoretical concepts.
Multi-step Synthesis: The synthesis of the compound is not trivial and requires students to perform multiple reactions, including amide bond formations and purifications. google.com This provides hands-on experience with reaction planning, execution, and troubleshooting. Students would need to consider stoichiometry, reaction conditions, and potential protecting group strategies to achieve the desired product.
Analytical Exercise: The characterization of the final product and the intermediates provides a comprehensive analytical challenge. Students would need to use a suite of techniques to confirm the structure and purity of the compound.
| Melting Point Analysis | Assessment of purity. |
As a pedagogical tool, the synthesis and analysis of this compound can bridge the gap between textbook theory and practical laboratory research, preparing students for more advanced scientific endeavors.
Future Directions and Perspectives in the Academic Research of N 2 Phenoxyacetyl Amino Ethyl Benzamide
Unexplored Synthetic Avenues for Novel Analogs and Derivatives
The core structure of N-{2-[(phenoxyacetyl)amino]ethyl}benzamide offers numerous sites for chemical modification, opening up avenues for the synthesis of a diverse library of novel analogs and derivatives. Future research could systematically explore these possibilities to fine-tune the compound's properties for various applications.
One promising approach involves the modification of the phenoxyacetyl and benzamide (B126) rings. The introduction of a wide range of substituents—such as halogens, alkyl, alkoxy, nitro, and cyano groups—at various positions on these aromatic rings could significantly influence the molecule's electronic and steric properties. For instance, the synthesis of analogs with electron-withdrawing or electron-donating groups could be achieved through standard aromatic substitution reactions on precursor molecules. Research on related N-(2-aminoethyl)-N-phenyl benzamides has demonstrated the feasibility of introducing substituents like trifluoromethyl and fluoro groups, which in some cases led to enhanced biological activity. nih.gov
Furthermore, the ethylenediamine (B42938) linker could be a target for modification. Varying the length of the alkyl chain or introducing branching could impact the molecule's flexibility and conformational preferences. The synthesis of N-substituted benzamide derivatives has been explored, showcasing methods to create a variety of related structures. researchgate.net The synthesis of related N-(2-aminoethyl)-N-phenyl-benzamides has been achieved through a multi-step process involving reductive alkylation followed by benzoylation and deprotection. nih.gov A similar strategy could be adapted for this compound.
The amide bonds themselves present opportunities for the creation of derivatives. For example, replacing the amide linkages with more stable bioisosteres, such as esters, ketones, or sulfonamides, could lead to compounds with different chemical stability and biological profiles. The synthesis of new amides based on N-phthaloyl-α-amino acids has shown that acylation conditions can be controlled to produce desired amide products. ekb.eg
A general synthetic strategy for creating analogs could involve the initial synthesis of a core intermediate, such as N-(2-aminoethyl)benzamide, followed by its reaction with a variety of substituted phenoxyacetyl chlorides. This modular approach would allow for the efficient generation of a library of derivatives for further study. The synthesis of 2-phenoxybenzamides has been accomplished via a multi-step synthesis, indicating a viable pathway for producing similar compounds. researchgate.net
Table 1: Potential Synthetic Modifications for this compound Analogs
| Modification Site | Potential Substituents/Changes | Synthetic Approach |
|---|---|---|
| Benzamide Ring | Halogens (F, Cl, Br), Alkyl, Alkoxy, Nitro | Electrophilic aromatic substitution on benzoyl chloride precursor |
| Phenoxyacetyl Ring | Halogens, Alkyl, Trifluoromethyl | Nucleophilic aromatic substitution on a substituted phenol (B47542) |
| Ethylenediamine Linker | Varying chain length, Alkyl branching | Use of different diamine starting materials |
Advanced Computational Studies for Deeper Understanding of Intrinsic Reactivity and Stability
Computational chemistry offers powerful tools to investigate the intrinsic properties of this compound at the molecular level, providing insights that can guide experimental work. Future computational studies could focus on several key areas to build a comprehensive understanding of its reactivity and stability.
Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the compound. researchgate.netmdpi.com Such studies on the related 4-amino-N-[2 (diethylamino)ethyl]benzamide have successfully correlated theoretical calculations with experimental data from FT-IR and NMR spectroscopy. researchgate.netmdpi.com Similar calculations for this compound would allow for the prediction of its spectroscopic signatures and provide a basis for interpreting experimental results.
Frontier Molecular Orbital (HOMO-LUMO) analysis can reveal important information about the molecule's chemical reactivity. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.com Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify regions that are prone to electrophilic and nucleophilic attack, offering predictions about the molecule's reactive sites. mdpi.com
Furthermore, computational studies can explore the conformational landscape of this compound. Due to the presence of several rotatable bonds, the molecule can adopt multiple conformations. Understanding the relative energies and populations of these conformers is crucial, as the biological activity and physical properties of the molecule may depend on its preferred three-dimensional structure. Molecular dynamics simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in the presence of a biological target.
Table 2: Proposed Computational Studies for this compound
| Computational Method | Property to be Investigated | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Prediction of spectroscopic data, understanding of bonding |
| HOMO-LUMO Analysis | Frontier molecular orbital energies and distribution | Assessment of chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential on the electron density surface | Identification of reactive sites for electrophilic and nucleophilic attack |
| Conformational Analysis | Relative energies and populations of different conformers | Understanding of the molecule's 3D structure and flexibility |
Integration with Emerging Analytical Techniques for Comprehensive Structural and Dynamic Insights
A thorough characterization of this compound and its future analogs will require the application of a suite of advanced analytical techniques. While standard methods like NMR and IR spectroscopy provide fundamental structural information, emerging and high-resolution techniques can offer deeper insights into the molecule's structure and dynamics.
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry, would be invaluable for the unambiguous determination of the elemental composition of newly synthesized analogs. nih.gov Tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation patterns, which can help in the structural confirmation of the molecule and the identification of unknown derivatives. nih.gov The characterization of related N-benzyl-substituted phenethylamines has successfully utilized such techniques. nih.gov
Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), will be essential for the complete assignment of proton and carbon signals, especially for more complex analogs with multiple substituents. These techniques can also provide information about the connectivity of atoms and the spatial relationships between different parts of the molecule.
For studying the solid-state structure, single-crystal X-ray diffraction would provide the definitive three-dimensional arrangement of atoms in the crystalline state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and pi-stacking, which can influence the material's physical properties.
The integration of chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (LC-MS), will be vital for the purification and analysis of synthetic products. nih.govresearchgate.net The development of robust analytical methods is a prerequisite for any further application of these compounds.
Potential for Developing New Chemical Reagents or Methodologies Stemming from its Unique Structural Features
The unique combination of a benzamide, a phenoxyacetamide, and an ethylenediamine linker within this compound suggests its potential as a scaffold for the development of new chemical reagents or methodologies.
The presence of two amide N-H protons and two carbonyl oxygens makes this molecule a potential candidate for acting as a hydrogen bond donor and acceptor. This property could be exploited in the design of new organocatalysts or molecular recognition systems. For example, derivatives with strategically placed functional groups could be designed to selectively bind to specific metal ions or small organic molecules.
The phenoxyacetyl group is a common motif in various biologically active compounds. The this compound scaffold could serve as a starting point for the development of new probes for studying biological systems where this motif is recognized. By attaching a fluorescent tag or a reactive group to the benzamide portion of the molecule, it might be possible to create tools for labeling and identifying proteins or other biomolecules that interact with the phenoxyacetyl moiety.
Furthermore, the synthesis and study of a library of this compound derivatives could lead to the discovery of new structure-activity relationships. nih.govnih.gov Research on other benzamide derivatives has led to the identification of potent inhibitors of enzymes like monoamine oxidase-B and compounds with anti-glioblastoma activity. nih.govnih.gov A systematic investigation of the biological activities of this compound analogs could uncover new therapeutic leads. The development of N-2-(phenylamino) benzamide derivatives as anti-glioblastoma agents highlights the potential of this class of compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-{2-[(phenoxyacetyl)amino]ethyl}benzamide and related benzamide derivatives?
- Methodology : Synthesis typically involves coupling phenoxyacetic acid derivatives with ethylenediamine intermediates. For example, amide bond formation can be achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or Pt/C-catalyzed hydrogenation under controlled conditions (e.g., dichloromethane, 4°C to rt) .
- Key Steps :
- Protection of amine groups (e.g., Boc-protection) .
- Stepwise substitution of phenoxyacetyl and benzamide moieties .
Q. How can structural characterization of this compound be validated experimentally?
- Techniques :
- NMR Spectroscopy : Confirms substituent positions via proton shifts (e.g., aromatic protons at δ 7.30–8.03 ppm, amide NH signals) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions .
- Mass Spectrometry : Validates molecular weight (e.g., ESI MS m/z 385.3 [M+H]⁺) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening :
- Enzymatic Inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorometric assays .
- Cell Viability Assays : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How do substituent modifications on the benzamide core influence biological activity and selectivity?
- Structure-Activity Relationship (SAR) :
- Bulky Substituents : Para-position bulky groups (e.g., benzylsulfonyl) enhance AChE inhibition (IC₅₀ = 0.56 nM) by improving hydrophobic interactions .
- Electron-Withdrawing Groups : Chloro or nitro groups at specific positions increase metabolic stability but may reduce solubility .
- Validation : Comparative molecular docking and free-energy calculations (e.g., AutoDock Vina) .
Q. How can contradictory data on enzyme inhibition potency across studies be resolved?
- Analysis Framework :
- Assay Standardization : Control variables like buffer pH, enzyme source, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates, which may explain potency variations .
- Case Study : Discrepancies in AChE IC₅₀ values (~nM vs. μM) may arise from differences in compound purity or assay protocols .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
- Salt Formation : HCl salts improve aqueous solubility (e.g., 17 mg yield with 45% purity) .
- In Silico Tools : Predict logP and pKa using ChemAxon or ADMET predictors .
Q. How does the compound interact with off-target proteins, and what mitigation strategies exist?
- Mechanistic Insights :
- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target binding .
- Selectivity Optimization : Introduce polar groups (e.g., morpholinosulfonyl) to reduce hydrophobic interactions with non-target proteins .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
